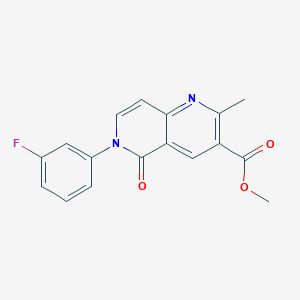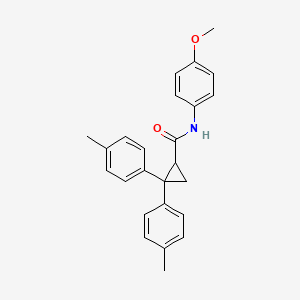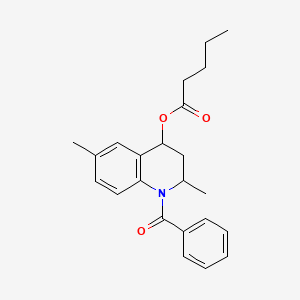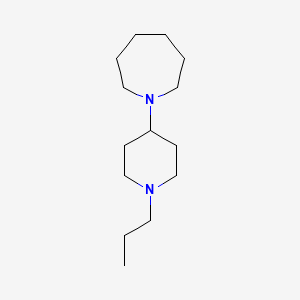
6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK690693 and is a selective inhibitor of the protein kinase AKT, which plays a crucial role in cell proliferation, survival, and metabolism.
作用機序
GSK690693 binds to the ATP-binding site of AKT and prevents its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways that are involved in cell survival and proliferation. GSK690693 has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including breast, lung, and prostate cancer cells.
Biochemical and Physiological Effects:
GSK690693 has been shown to induce apoptosis and reduce cell proliferation in various cancer cell lines. In addition, it has been shown to inhibit the growth of tumor xenografts in mice. GSK690693 has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. However, it is important to note that GSK690693 may also have off-target effects, and further studies are needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
The main advantage of GSK690693 is its potency and selectivity as an AKT inhibitor. This makes it a valuable tool for studying the role of AKT in various biological processes, including cancer cell signaling. However, it is important to note that GSK690693 may also have off-target effects, and careful controls are needed to ensure that observed effects are due to AKT inhibition and not other factors. In addition, GSK690693 has poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on GSK690693. One area of interest is the development of more potent and selective AKT inhibitors that can be used in cancer therapy. In addition, there is growing interest in the use of AKT inhibitors in combination with other chemotherapeutic agents to improve treatment outcomes. Finally, further studies are needed to fully understand the off-target effects of GSK690693 and to develop strategies to minimize these effects.
合成法
The synthesis of 6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline involves a multi-step process that starts with the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate to form 4-chloro-2-nitroacetanilide. This intermediate is then reacted with 1,4-oxazepane-4-carboxylic acid to form the corresponding amide. The final step involves the reaction of this amide with 4-(1H-pyrazol-4-yl)quinoline in the presence of a base to yield the target compound.
科学的研究の応用
6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline has been extensively studied for its potential applications in cancer therapy. AKT is a key regulator of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of AKT has been shown to induce apoptosis and reduce cell proliferation in various cancer cell lines. GSK690693 has been shown to be a potent and selective inhibitor of AKT, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-13-2-3-16-14(8-13)15(9-17(22-16)12-10-20-21-11-12)18(24)23-4-1-6-25-7-5-23/h2-3,8-11H,1,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSHHCGCTVXTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4995560.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4995566.png)


![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)

![2-[(2-methoxy-1-naphthyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4995624.png)

![5-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995634.png)
![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4995640.png)
